2,3-Diphenyl-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
CAS No. |
22686-82-4 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,3-diphenylquinazolin-4-one |
InChI |
InChI=1S/C20H14N2O/c23-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22(20)16-11-5-2-6-12-16/h1-14H |
InChI Key |
RSKPIJGOGQGETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diphenyl 4 3h Quinazolinone and Its Analogs
Classical and Established Synthetic Routes to Quinazolinones
Traditional methods for constructing the quinazolinone core often rely on the condensation and cyclization of ortho-substituted benzene (B151609) derivatives. nih.gov These established routes, while foundational, sometimes face limitations such as harsh reaction conditions, extended reaction times, and the use of hazardous reagents. nih.govacs.org
A cornerstone in quinazolinone synthesis is the condensation of anthranilamide (2-aminobenzamide) or its derivatives with aldehydes or ketones. ajol.inforesearchgate.net This reaction is frequently promoted by various acid catalysts. ajol.info The process generally involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the quinazolinone ring system. A variety of catalysts, including boric acid, sodium dihydrogen phosphate, and p-toluenesulfonic acid, have been employed to facilitate this transformation, often under solvent-free conditions or in various solvents like tetrahydrofuran (B95107) (THF). ajol.infoorganic-chemistry.org
For instance, the reaction of anthranilamide with benzaldehyde (B42025) can be catalyzed by boric acid at 120 °C under solvent-free conditions to produce 2-phenyl-2,3-dihydro-4(1H)-quinazolinone. ajol.info Subsequent oxidation is then required to form the aromatic 4(3H)-quinazolinone ring.
Table 1: Catalysts Used in the Condensation of Anthranilamide with Aldehydes
| Catalyst | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Boric Acid | Solvent-free, 120 °C | 2,3-dihydro-4(1H)-quinazolinones | ajol.info |
| Sodium Dihydrogen Phosphate | Solvent-free | 2,3-dihydro-4(1H)-quinazolinones | ajol.info |
| p-Toluenesulfonic Acid | THF | 4(3H)-quinazolinones | organic-chemistry.org |
| Gallium-Containing MCM-22 | Ethanol, reflux | 2,3-dihydroquinazolin-4(1H)-ones | nih.gov |
| Iodine | Single-pot reaction | 2-substituted 4(3H)-quinazolinones | researchgate.net |
Isatoic anhydride (B1165640) is another key precursor in the synthesis of quinazolinones. researchgate.netresearchgate.net Its reaction with amines leads to the opening of the anhydride ring, forming an intermediate that can then undergo cyclization to the quinazolinone core. nih.govacs.org This method is versatile, allowing for the introduction of various substituents at the N-3 position of the quinazolinone ring by selecting the appropriate primary amine.
Three-component reactions involving isatoic anhydride, an amine, and an aldehyde or orthoester provide a direct route to 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.netrsc.org For example, a mixture of isatoic anhydride, an amine, and an orthoester can be heated to produce the corresponding quinazolinone, often in high yield and without the need for a catalyst. rsc.org Electrochemical methods have also been developed for the direct decarboxylative cyclization of isatoic anhydrides with cyclic amines to form polycyclic fused quinazolinones. nih.gov
Targeted Synthetic Approaches for 2,3-Diphenyl-4(3H)-quinazolinone
The synthesis of the specific compound this compound requires the introduction of phenyl groups at both the 2- and 3-positions of the quinazolinone scaffold. This can be achieved through tailored one-pot or multi-step strategies.
One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. For the synthesis of 2,3-disubstituted quinazolinones, including the diphenyl derivative, one-pot, three-component reactions are particularly effective. researchgate.netrsc.org A common approach involves the reaction of isatoic anhydride, aniline (B41778) (to introduce the 3-phenyl group), and benzaldehyde (to introduce the 2-phenyl group). researchgate.net
These reactions can be performed under catalyst- and solvent-free conditions, often with microwave irradiation to accelerate the reaction. rsc.org The use of iodine as a catalyst in a single-pot reaction of isatoic anhydride, an amine, and an aldehyde has also been reported to be effective. researchgate.net
Table 2: One-Pot Synthetic Methods for 2,3-Disubstituted Quinazolin-4(3H)-ones
| Reactants | Conditions | Catalyst | Reference |
|---|---|---|---|
| Isatoic anhydride, amine, orthoester | Microwave irradiation, 140 °C | Catalyst-free | rsc.org |
| Isatoic anhydride, amine, aldehyde | Water, microwave irradiation | Iodine-catalyzed oxidative cyclization | researchgate.net |
| N-(2-aminobenzoyl)benzotriazoles, amines, aldehydes | Catalyst-free | None | researchgate.net |
| Arenediazonium salts, nitriles, bifunctional anilines | 60 °C, air | None | acs.org |
Another multi-step route involves the initial synthesis of 2-amino-N-phenylbenzamide, which is then condensed with benzaldehyde to form the desired this compound.
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. The principles of green chemistry, such as the use of non-toxic solvents, catalyst-free conditions, and energy-efficient processes, have been increasingly applied to the synthesis of quinazolinones. ajol.infoorganic-chemistry.orgijiset.com
Many of the one-pot syntheses described above align with green chemistry principles by minimizing solvent usage and reducing the number of reaction steps. nih.govajol.info For example, solvent-free reactions, often facilitated by microwave irradiation or the use of recyclable catalysts, represent a greener approach. rsc.orgresearchgate.net The use of water as a solvent, when possible, is also a key aspect of green quinazolinone synthesis. researchgate.net
Furthermore, the development of catalyst-free methods or the use of biodegradable and reusable catalysts, such as lactic acid or deep eutectic solvents, contributes to the greening of these synthetic processes. researchgate.netmjcce.org.mk For instance, a three-component reaction of an aldehyde, ammonium (B1175870) acetate (B1210297), and 2-aminobenzophenone (B122507) in the presence of lactic acid under solvent-less conditions has been reported for the synthesis of 2-aryl-4-phenylquinazolines. mjcce.org.mk These approaches not only reduce the environmental impact but also often lead to simpler work-up procedures and improved reaction efficiency.
Table 3: Green Chemistry Approaches in Quinazolinone Synthesis
| Green Principle | Synthetic Application | Reference |
|---|---|---|
| Solvent-free synthesis | Condensation of anthranilamide with aldehydes using boric acid. | ajol.info |
| Use of green solvents | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ethanol. | nih.gov |
| Microwave-assisted synthesis | One-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. | rsc.orgresearchgate.net |
| Catalyst-free synthesis | One-pot reaction of N-(2-aminobenzoyl)benzotriazoles with amines and aldehydes. | researchgate.net |
| Use of biodegradable catalysts | Lactic acid promoted synthesis of 2-aryl-4-phenylquinazolines. | mjcce.org.mk |
Solvent-Free and Aqueous Media Syntheses
In a move towards greener chemistry, researchers have developed synthetic routes for quinazolinones that minimize or eliminate the use of conventional organic solvents. One such approach involves a one-pot, three-component reaction under solvent-free conditions. For instance, the reaction of isatoic anhydride, a nitrile, and an amine can be efficiently carried out by heating at 120°C to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org This method is also adaptable for the synthesis of 2-substituted quinazolin-4(3H)-ones by substituting the amine with ammonium acetate. rsc.org
Another environmentally benign approach utilizes water as the reaction medium. Graphene oxide nanosheets have been shown to catalyze the synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones in an aqueous medium, a process termed "on-water" synthesis. rsc.org This method is notable for its accompaniment by carbocatalysis and selective C-C bond cleavage. rsc.org Polyethylene glycol (PEG-400) has also been employed as a medium for the synthesis of 4(3H)-quinazolinone derivatives under solvent-free conditions, further demonstrating the versatility of green chemistry approaches. umich.edu
Table 1: Comparison of Solvent-Free and Aqueous Media Syntheses
| Method | Key Features | Reactants | Conditions | Reference |
|---|---|---|---|---|
| Solvent-Free (Heating) | One-pot, three-component reaction, excellent yields | Isatoic anhydride, nitrile, amine/ammonium acetate | 120°C | rsc.org |
| Aqueous Media (Graphene Oxide) | "On-water" synthesis, carbocatalysis, selective C-C bond cleavage | Varies | Aqueous medium | rsc.org |
| Solvent-Free (PEG-400) | Green chemistry approach | Varies | PEG-400 medium | umich.edu |
Catalyst-Free Methodologies
The development of catalyst-free synthetic methods offers significant advantages in terms of cost, simplicity, and reduced environmental impact. Researchers have successfully synthesized quinoxaline (B1680401) derivatives, a related class of heterocycles, under catalyst- and solvent-free conditions using microwave irradiation. ijiset.com Similarly, a straightforward and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been reported that proceeds without a catalyst. researchgate.net
One notable catalyst-free approach involves a three-component reaction of isatoic anhydride, an amine, and an orthoester, which yields 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org This reaction can be performed under either classical heating or microwave irradiation, offering flexibility in experimental setup. rsc.org The absence of a catalyst simplifies the purification process and reduces the potential for metal contamination in the final product.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.comnih.gov This technique has been successfully applied to the synthesis of a wide range of quinazolinone derivatives.
For instance, a one-pot, two-step reaction combining anthranilic acids, carboxylic acids, and amines under microwave irradiation provides efficient access to 2,3-disubstituted 3H-quinazolin-4-ones. researchgate.net This method offers a broad chemical scope and is a significant improvement over traditional, lengthy synthetic routes. researchgate.net Another example is the microwave-assisted synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines from substituted methyl anthranilate and various iso(thio)cyanates in a DMSO/H2O mixture, which proceeds without the need for a catalyst or base. nih.gov
The Niementowski quinazoline (B50416) synthesis, a classical method involving the reaction of anthranilic acids with amides, has also been significantly improved by the use of microwave irradiation, reducing reaction times and increasing yields. frontiersin.org Furthermore, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester can be expedited using microwave irradiation at 140°C for 20-30 minutes. rsc.org
Table 2: Examples of Microwave-Assisted Quinazolinone Synthesis
| Product | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| 2,3-Disubstituted 3H-quinazolin-4-ones | Anthranilic acids, carboxylic acids, amines | Microwave irradiation | One-pot, two-step, broad scope | researchgate.net |
| 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines | Substituted methyl anthranilate, iso(thio)cyanates | Microwave irradiation, DMSO/H2O | Catalyst-free, base-free | nih.gov |
| 2,3-Disubstituted quinazolin-4(3H)-ones | Isatoic anhydride, amine, orthoester | Microwave irradiation, 140°C, 20-30 min | Rapid, high yield | rsc.org |
Ultrasound-Promoted Reactions
Ultrasound irradiation has been recognized as an effective and environmentally friendly method for promoting organic reactions. nih.gov The application of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. ijiset.com
In the context of quinazolinone synthesis, ultrasound has been utilized to promote the Niementowski-like reaction of 2-aminobenzonitrile (B23959) and acyl chlorides in the presence of Yb(OTf)3 as a catalyst. arkat-usa.org This method, performed under solvent-free conditions, yielded 4(3H)-quinazolines in good to excellent yields, with the ultrasound-assisted approach proving more effective than microwave irradiation in terms of yield. arkat-usa.org
Furthermore, the synthesis of benzoheterocycle derivatives, including quinoxalines, has been successfully catalyzed by nanocrystalline copper(II) oxide under ultrasound irradiation, highlighting the potential of this technique for greener synthesis. ijiset.com The efficiency of ultrasound-promoted reactions is attributed to the phenomenon of cavitation. ijiset.com
Oxidative Coupling Reactions (e.g., H2O2-Mediated)
Oxidative coupling reactions represent a powerful strategy for the construction of heterocyclic compounds. The use of hydrogen peroxide (H2O2) as a green and atom-efficient oxidant has gained significant attention.
An efficient and sustainable method for the synthesis of quinazolin-4(3H)-one has been developed using 2-aminobenzamide (B116534) with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and H2O2 as the oxidant. acs.orgnih.gov This reaction proceeds through a radical mechanism and has been successfully applied to the synthesis of various derivatives in moderate to good yields. acs.orgnih.gov The reaction conditions are typically heating at elevated temperatures (e.g., 150°C). acs.org
Furthermore, a metal-free, one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate mediated by H2O2 has been developed for the synthesis of 2,4-substituted quinazolines. scispace.comresearchgate.net This transformation proceeds under mild conditions and offers a broad substrate scope. scispace.comresearchgate.net Another approach involves the I2/DMSO-mediated intramolecular oxidative cross-coupling of 2-(benzylamino)benzamides to form 2-arylquinazolin-4(3H)-ones. researchgate.net
Table 3: H2O2-Mediated Synthesis of Quinazolinones
| Product | Reactants | Oxidant System | Key Features | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one | 2-Aminobenzamide, DMSO | H2O2 | Sustainable, radical mechanism | acs.orgnih.gov |
| 2,4-Substituted quinazolines | 2-Aminoaryl ketones, aldehydes, ammonium acetate | H2O2 | Metal-free, one-pot, three-component | scispace.comresearchgate.net |
| 2-Arylquinazolin-4(3H)-ones | 2-(Benzylamino)benzamides | I2/DMSO | Intramolecular oxidative cross-coupling | researchgate.net |
Advanced Catalytic Systems in this compound Formation
The development of advanced catalytic systems has revolutionized the synthesis of quinazolinones, enabling more efficient and selective transformations. Transition metals, in particular, have played a pivotal role in the construction of this important heterocyclic scaffold.
Transition Metal Catalysis (e.g., Palladium, Copper)
Palladium Catalysis: Palladium catalysts are highly versatile and have been extensively used in the synthesis of quinazolinones. One notable application is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which efficiently constructs quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. organic-chemistry.org Another approach involves a palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via a hydrogen transfer mechanism. nih.gov This cascade reaction includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all occurring without the need for external reducing or oxidizing agents. nih.gov Furthermore, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com
Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative for quinazolinone synthesis. A solvent-free, copper-catalyzed three-component reaction of isatoic anhydride, an aryl nitrile, and ammonium acetate has been developed for the synthesis of 2-substituted quinazolin-4(3H)-ones. researchgate.net Copper(I) iodide (CuI) is an effective catalyst for this transformation. researchgate.net Another copper-catalyzed method involves the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles. organic-chemistry.org Additionally, copper-catalyzed multicomponent reactions have been utilized for the selective synthesis of 2-(1,2,3-triazoyl) quinazolinones. mdpi.com Copper-catalyzed cascade cyclization/hydrodehalogenation provides a unified route to quinazolines from readily available starting materials. rsc.org
Table 4: Transition Metal-Catalyzed Synthesis of Quinazolinones
| Catalyst | Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Three-component reaction | 2-Aminobenzamides, aryl halides, tert-butyl isocyanide | Isocyanide insertion/cyclization | organic-chemistry.org |
| Palladium | One-pot cascade | o-Nitrobenzamides, alcohols | Hydrogen transfer mechanism | nih.gov |
| Copper (CuI) | Three-component reaction | Isatoic anhydride, aryl nitrile, ammonium acetate | Solvent-free | researchgate.net |
| Copper | Nucleophilic addition/SNAr | 2-Halobenzamides, nitriles | Convenient synthesis | organic-chemistry.org |
Organocatalysis
Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free and often environmentally benign alternative for the synthesis of quinazolinones. Acid catalysis is a prominent strategy within this approach, where Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) are commonly employed to facilitate the cyclization and dehydration steps.
A notable one-pot method involves the cyclization of 2-aminobenzamides and various aldehydes catalyzed by p-TSA, followed by an oxidative dehydrogenation step using an oxidant like phenyliodine diacetate (PIDA). organic-chemistry.orgnih.gov This process efficiently yields 4(3H)-quinazolinones under mild conditions. organic-chemistry.orgnih.gov The reaction is versatile, accommodating a range of substituents on both the anthranilamide and aldehyde, allowing for the synthesis of various 2,3-disubstituted analogs. nih.gov For instance, the reaction of N-phenylanthranilamide with benzaldehyde, catalyzed by p-TSA in tetrahydrofuran (THF) followed by oxidation, would be a direct route to this compound. The general applicability of this method is highlighted by the successful synthesis of derivatives with N-alkyl, N-phenyl, and free NH groups in moderate to excellent yields. nih.gov
Table 1: p-TSA-Catalyzed Synthesis of 4(3H)-Quinazolinone Analogs
| 2-Aminobenzamide Derivative | Aldehyde | Catalyst/Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-N-phenylbenzamide | Benzaldehyde | p-TSA / PIDA | THF | 88 | nih.gov |
| 2-Amino-N-methylbenzamide | Benzaldehyde | p-TSA / PIDA | THF | 86 | nih.gov |
| 2-Aminobenzamide | 4-Chlorobenzaldehyde | p-TSA / PIDA | THF | 89 | nih.gov |
| 2-Amino-N-benzylbenzamide | 4-Methoxybenzaldehyde | p-TSA / PIDA | THF | 85 | nih.gov |
Similarly, trifluoroacetic acid (TFA) has been used to promote the metal-free synthesis of 2-aryl/alkyl-quinazolin-4(3H)-ones from anthranilamides and ketoalkynes. researchgate.net This method proceeds under oxidant-free conditions and demonstrates good tolerance for various functional groups. researchgate.net
Heterogeneous Catalysis (e.g., SBA-15@ELA)
Heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and recycling, which are crucial for sustainable chemical manufacturing. A novel and efficient heterogeneous catalyst for quinazolinone synthesis is based on Santa Barbara Amorphous (SBA-15) mesoporous silica (B1680970) functionalized with ellagic acid (SBA-15@ELA). rsc.orgresearchgate.net This nanocatalyst provides a high surface area and demonstrated excellent catalytic activity in the one-pot, three-component synthesis of 4-oxo-quinazoline derivatives, achieving high yields for numerous products. researchgate.netnih.gov
The catalyst is prepared by first modifying SBA-15 with (3-aminopropyl)trimethoxysilane (APTES) to introduce amino groups, which are then reacted with ellagic acid (ELA) to form a stable amide linkage. rsc.orgrsc.org The resulting SBA-15@ELA nanocomposite has high thermal stability and can be easily recovered by simple filtration and reused for at least six consecutive runs without a significant drop in its catalytic activity. rsc.orgresearchgate.net The synthesis of quinazolinone derivatives is typically performed by reacting an anthranilamide, an aldehyde, and an amine in the presence of the SBA-15@ELA catalyst under solvent-free conditions at an elevated temperature. rsc.orgrsc.org This method has been used to produce a wide array of quinazolinone derivatives in yields ranging from 78% to 96%. researchgate.netnih.gov
Table 2: SBA-15@ELA-Catalyzed One-Pot Synthesis of 4-Oxo-Quinazolinone Analogs
| Amine | Aldehyde | Other Reactant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | 4-Chlorobenzaldehyde | 2-Aminobenzamide | 100 °C, Solvent-free | 96 | rsc.org |
| Benzylamine | Benzaldehyde | 2-Aminobenzamide | 100 °C, Solvent-free | 94 | rsc.org |
| Aniline | 4-Hydroxybenzaldehyde | 2-Aminobenzamide | 100 °C, Solvent-free | 92 | rsc.org |
| 4-Methylaniline | Benzaldehyde | 2-Aminobenzamide | 100 °C, Solvent-free | 95 | rsc.org |
Flow Chemistry Applications in this compound Production
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. nih.gov The high surface-area-to-volume ratio in microreactors or tube reactors allows for excellent heat and mass transfer, which can lead to faster reaction times, higher yields, and improved product purity. nih.gov
While a dedicated flow synthesis for this compound is not extensively documented, the principles have been applied to the synthesis of related quinazoline structures. For example, a mild and efficient protocol for synthesizing acylated and alkylated quinazoline derivatives via the reaction of epoxides with 2-aminobenzamide has been successfully adapted to a continuous flow system. organic-chemistry.org This adaptation resulted in significantly faster reaction times and higher yields compared to the batch equivalent. organic-chemistry.org
The advantages of flow chemistry are particularly relevant for reactions that are exothermic or involve hazardous or unstable intermediates, as these are generated and consumed in small volumes within the reactor, minimizing risks. nih.gov The organocatalytic and heterogeneous catalytic methods described previously are strong candidates for adaptation to a continuous flow process. A packed-bed reactor containing a heterogeneous catalyst like SBA-15@ELA could be implemented, through which streams of the dissolved reactants (e.g., N-phenylanthranilamide and benzaldehyde) would be continuously passed to produce this compound in a highly efficient and automated manner.
Derivatization and Structural Modification Strategies for 2,3 Diphenyl 4 3h Quinazolinone Analogs
Functionalization at the Quinazolinone Nitrogen Atoms (N-alkylation, N-acylation)
The nitrogen atoms within the quinazolinone ring system, particularly the N-3 position, are amenable to functionalization, which can significantly influence the molecule's properties.
N-alkylation introduces alkyl groups to the nitrogen atoms. While the N-3 position of 2,3-diphenyl-4(3H)-quinazolinone is already substituted with a phenyl group, related quinazolinone scaffolds demonstrate the principles of N-alkylation. For instance, N-alkylation of 2-substituted-4(3H)-quinazolinones is a common strategy to introduce diverse substituents. dndi.org This can be achieved using various alkylating agents such as alkyl halides in the presence of a base. A modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones has been developed, highlighting the importance of regioselective N-alkylation in creating libraries of structurally diverse compounds. dndi.org
N-acylation involves the introduction of an acyl group to a nitrogen atom. In the context of the broader quinazolinone class, acylation reactions are well-documented. For example, the reaction of hydrazide derivatives of quinazolinones with various acyl chlorides leads to the formation of N-acylated products. nih.gov This strategy allows for the introduction of a wide range of functional groups, thereby expanding the chemical space of the resulting analogs.
Substitution Reactions on Phenyl Rings at C-2 and C-3
The phenyl rings at the C-2 and C-3 positions of this compound are prime sites for modification through various aromatic substitution reactions. These modifications can fine-tune the electronic and steric properties of the molecule.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. lkouniv.ac.inlibretexts.org In the context of the phenyl rings of this compound, various electrophiles can be introduced. The directing effects of the substituents on the phenyl rings will govern the position of substitution (ortho, meta, or para). Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. lkouniv.ac.in The acylium ion generated during acylation is a key intermediate. lkouniv.ac.in
The electron-donating or electron-withdrawing nature of the quinazolinone core will influence the reactivity of the phenyl rings towards electrophilic attack. lkouniv.ac.in
Nucleophilic aromatic substitution (SNA) is typically observed on aryl halides that possess strong electron-withdrawing groups at the ortho and/or para positions. libretexts.org If the phenyl rings at C-2 or C-3 of this compound were to be pre-functionalized with such groups (e.g., nitro groups) and a leaving group (e.g., a halogen), they would become susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. If the phenyl rings at C-2 or C-3 are halogenated, they can participate in various cross-coupling reactions.
The Sonogashira coupling is a prime example, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org The introduction of an alkynyl group can significantly alter the electronic and structural properties of the molecule, often leading to compounds with interesting photophysical or biological activities. nih.gov For instance, the Sonogashira coupling has been successfully employed on halogenated quinazoline (B50416) derivatives to synthesize novel alkynylated products. nih.govresearchgate.net
Table 1: Examples of Sonogashira Coupling Reactions on Halogenated Quinazoline Scaffolds
| Starting Material | Alkyne | Catalyst System | Product | Reference |
| 2-Aryl-6,8-dibromo-4-chloroquinazolines | Phenylacetylene | Pd(PPh3)4, CuI, Cs2CO3 | 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines | nih.gov |
| 2-Amino-5-iodobenzamide | Terminal acetylenes | 10% Pd/C, PPh3, CuI, NEt3 | 5-Alkynyl-2-aminobenzamides | researchgate.net |
| 6,7-Disubstituted-4-chloroquinazoline | Terminal alkynes | Pd(PPh3)4 or PdCl2(PPh3)2, CuI, NEt3 | 4-Alkynylquinazolines | researchgate.net |
Modification of the Quinazolinone Core at Specific Positions (e.g., C-4, C-6, C-8)
Direct modification of the quinazolinone core itself provides another avenue for structural diversification. Positions such as C-4, C-6, and C-8 are common targets for functionalization.
Modifications at the C-4 position often involve the conversion of the carbonyl group. For example, treatment with a chlorinating agent like phosphorus oxychloride can convert the 4(3H)-one to a 4-chloroquinazoline. This chloro-derivative is then a versatile intermediate for further substitutions, particularly through cross-coupling reactions. nih.gov
The benzene (B151609) ring portion of the quinazolinone core can also be functionalized. For instance, nitration of 4(3H)-quinazolinones typically occurs at the C-6 position. nih.gov If the C-7 position bears an ortho-directing substituent, nitration can also yield an 8-nitro product. nih.gov Halogenation at these positions also provides handles for subsequent cross-coupling reactions, as demonstrated by the use of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones in further synthetic transformations. nih.gov
Table 2: Examples of Quinazolinone Core Modifications
| Position | Reaction Type | Reagents/Conditions | Resulting Functionality | Reference |
| C-4 | Chlorination | POCl3 | Chloro | nih.gov |
| C-6 | Nitration | HNO3/H2SO4 | Nitro | nih.gov |
| C-8 | Nitration | HNO3/H2SO4 (with 7-directing group) | Nitro | nih.gov |
| C-6, C-8 | Bromination | Bromine/Acetic Acid | Bromo | nih.gov |
While less common for the this compound scaffold itself, ring expansion and contraction reactions are known for related heterocyclic systems and represent a potential, albeit more complex, strategy for modification. wikipedia.org Ring expansion could potentially transform the six-membered pyrimidinone ring into a seven-membered ring, while ring contraction could lead to five-membered ring systems. For instance, the ring contraction of 3-hydroxy-2,4(1H,3H)-quinolinediones has been reported to yield 2-hydroxyindoxyls. nih.gov Such transformations would dramatically alter the core structure and are often driven by rearrangements like the Wolff rearrangement in the Arndt-Eistert reaction for ring contraction or pinacol-type rearrangements for both expansion and contraction. wikipedia.org These strategies, while synthetically challenging, offer pathways to novel heterocyclic frameworks.
Introduction of Heteroatoms into the Core
The modification of the fundamental quinazolinone scaffold by incorporating additional heteroatoms is a key strategy for creating structurally novel analogs. One prominent example is the synthesis of triazoloquinazolines, where a triazole ring is fused to the quinazoline core, thereby introducing additional nitrogen atoms.
A general synthetic route to achieve this begins with quinazoline-2,4(1H, 3H)-dione, which is prepared from the corresponding anthranilic acid. ekb.eg This dione (B5365651) is then treated with phosphorus oxychloride in the presence of a base like diisopropylethylamine (DIPEA) to yield 2,4-dichloroquinazoline. ekb.eg Selective reaction of this intermediate with hydrazine (B178648) hydrate, typically at reduced temperatures, replaces one chlorine atom to form (2-chloroquinazolin-4-yl)hydrazine. ekb.eg The final cyclization step is accomplished by heating this hydrazine derivative with a reagent such as acetic anhydride (B1165640), which leads to the formation of a fused triazole ring, yielding compounds like 3-methyl nih.govnih.govnih.govtriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg This multi-step process effectively integrates a new heterocyclic system into the original quinazolinone framework.
Table 1: Synthetic Pathway for Triazoloquinazoline Derivatives
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | Quinazoline-2,4(1H, 3H)-dione | Phosphorus oxychloride, DIPEA | 2,4-Dichloroquinazoline |
| 2 | 2,4-Dichloroquinazoline | Hydrazine hydrate | (2-Chloroquinazolin-4-yl)hydrazine |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial for producing specific, chirally pure quinazolinone derivatives. An efficient and highly stereoselective three-step synthesis has been developed to produce chiral 2,3-disubstituted 3H-quinazoline-4-one derivatives from commercially available starting materials. nih.gov
This method demonstrates significant efficacy, particularly for the synthesis of sterically hindered substrates. nih.gov The key transformation involves the Mumm reaction between an imidoyl chloride and an α-amino acid. This is followed by a reductive cyclization step that establishes the chiral quinazolinone structure. nih.gov Research has shown this approach to be highly effective, yielding enantiomerically pure products with an enantiomeric excess (ee) greater than 93%. nih.gov The high degree of stereocontrol makes this a valuable method for accessing specific enantiomers of complex quinazolinone analogs. nih.gov
Table 2: Overview of Stereoselective Synthesis
| Stage | Description | Key Features |
|---|---|---|
| Step 1 | Mumm reaction | Reaction of imidoyl chloride with an α-amino acid. |
| Step 2 | Reductive Cyclization | Formation of the quinazolinone ring system. |
| Outcome | Chiral Product | High enantiomeric purity (ee > 93%). nih.gov |
Combinatorial Chemistry and Library Synthesis for this compound Analogs
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of quinazolinone analogs for high-throughput screening. These strategies typically rely on robust, multi-step synthetic routes where various building blocks can be systematically introduced.
A common and effective approach starts with anthranilic acid. nih.gov This precursor is first converted into a versatile intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, by refluxing in acetic anhydride or triethyl orthoacetate. nih.gov This benzoxazinone (B8607429) intermediate serves as a scaffold that can be reacted with a diverse library of primary amines (e.g., various aniline (B41778) derivatives) to generate a wide array of 2-methyl-3-substituted-quinazolin-4(3H)-ones. nih.govnih.gov Further diversification is achieved through a subsequent acid- or base-catalyzed condensation reaction between the 2-methyl group of the quinazolinone core and a library of different aldehydes, introducing significant structural variety at the 2-position of the final compounds. nih.gov
An alternative combinatorial route also utilizes anthranilic acid, which is reacted with a selection of isothiocyanates to produce 2-thiocarbonyl 4(1H)-quinazolinone intermediates. nih.gov These can then undergo further modifications. Such synthetic schemes are designed to be high-yielding and tolerant of a wide range of functional groups, making them ideal for generating large libraries of compounds for biological evaluation. organic-chemistry.org
Table 3: Combinatorial Strategies for Quinazolinone Library Synthesis
| Strategy | Core Intermediate | Library of Reagents (Point of Diversity 1) | Library of Reagents (Point of Diversity 2) |
|---|---|---|---|
| Route 1 | 2-methyl-4H-3,1-benzoxazin-4-one | Anilines (for N-3 position) | Aldehydes (for C-2 position side-chain) |
| Route 2 | 2-thiocarbonyl 4(1H)-quinazolinone | Isothiocyanates (for C-2 position) | Further modifying reagents |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichloroquinazoline |
| 2-methyl-4H-3,1-benzoxazin-4-one |
| 3-methyl nih.govnih.govnih.govtriazolo[4,3-c]quinazolin-5(6H)-one |
| Acetic anhydride |
| Aniline |
| Anthranilic acid |
| Diisopropylethylamine (DIPEA) |
| Hydrazine hydrate |
| Isothiocyanate |
| Phosphorus oxychloride |
| Quinazoline-2,4(1H, 3H)-dione |
Computational and Theoretical Studies on 2,3 Diphenyl 4 3h Quinazolinone and Its Analogs
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2,3-diphenyl-4(3H)-quinazolinone and its analogs. These methods provide a detailed picture of the molecule's electronic landscape and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic characteristics and reactivity of a molecule. aimspress.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests higher reactivity. aimspress.com
For quinazolinone derivatives, the distribution of these orbitals provides insight into their potential as electron donors or acceptors. For instance, in studies of related 2,3-diphenylquinoxaline (B159395) derivatives, the HOMO and LUMO orbitals were analyzed to predict their semiconducting properties. d-nb.info The HOMO is typically spread over the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is localized on electron-deficient areas, marking the sites for nucleophilic attack. This analysis is fundamental in predicting how these molecules will interact with biological targets. aimspress.com
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; indicates regions of high electron density. aimspress.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; indicates regions of low electron density. aimspress.com |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. aimspress.com |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. aimspress.comresearchgate.net These maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and prone to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions susceptible to nucleophilic attack. researchgate.net Green regions represent neutral potential. researchgate.net
MEP analysis of quinazolinone analogs helps in identifying the key sites for intermolecular interactions, such as hydrogen bonding, which are critical for their biological activity. For example, the carbonyl oxygen of the quinazolinone ring is consistently shown as a region of high negative potential, making it a prime hydrogen bond acceptor.
Quantum chemical calculations provide several descriptors that help in analyzing the reactivity and stability of this compound and its derivatives. Beyond the HOMO-LUMO gap, parameters such as ionization potential, electron affinity, and global hardness and softness are calculated to provide a comprehensive reactivity profile. researchgate.net
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.govnih.govnih.gov This method is extensively used to understand the mechanism of action of potential drug candidates like this compound derivatives.
Docking studies have been successfully employed to characterize the interactions between quinazolinone analogs and various protein targets, including enzymes like kinases and DNA gyrase. nih.govresearchgate.net These simulations reveal the specific types of interactions that stabilize the protein-ligand complex, such as:
Hydrogen Bonds: Crucial for specificity and affinity, often involving the carbonyl oxygen and nitrogen atoms of the quinazolinone core. For example, in docking studies with CDK2 kinase, a quinazolin-4(3H)-one derivative formed a conventional hydrogen bond with the amino acid residue Asp86. nih.gov
Pi-Pi Stacking: Aromatic rings, such as the phenyl groups in this compound, can engage in stacking interactions with aromatic residues like histidine, phenylalanine, and tyrosine in the protein's binding pocket. nih.gov
Hydrophobic Interactions: Alkyl and pi-alkyl interactions with nonpolar amino acid residues like alanine, valine, and leucine (B10760876) contribute significantly to the binding affinity. nih.govnih.gov
Pi-Sulfur Interactions: In some analogs, interactions between a sulfur atom and an aromatic ring can also play a role in binding. mdpi.com
For instance, docking studies of quinazolinone derivatives with the Pseudomonas aeruginosa quorum-sensing receptor PqsR have shown that the quinazoline (B50416) core can form aromatic stacking interactions with LEU208 and ILE236, while the carbonyl group forms a hydrogen bond with THR265. mdpi.com
Molecular docking not only predicts the binding mode but also estimates the binding affinity, often expressed as a docking score or binding energy. nih.govnih.gov These scores help in ranking different compounds and prioritizing them for synthesis and experimental testing. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity.
The predicted binding orientation provides a three-dimensional view of how the ligand fits into the active site of the protein. This information is invaluable for structure-based drug design, allowing medicinal chemists to design new analogs with improved complementarity to the target, thereby enhancing their potency and selectivity. Studies on quinazolinone derivatives targeting multiple tyrosine kinases have used docking to predict whether the compounds act as ATP-competitive or non-competitive inhibitors based on their binding orientation within the kinase domain. nih.gov
| Interaction Type | Key Residues Involved (Examples) | Significance in Binding |
| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr nih.gov | Provides specificity and directionality to the interaction. |
| Pi-Pi Stacking | His, Phe, Tyr nih.govnih.gov | Stabilizes the complex through aromatic ring interactions. |
| Hydrophobic (Alkyl/Pi-Alkyl) | Ala, Val, Leu, Ile nih.govnih.gov | Contributes to the overall binding affinity by displacing water molecules. |
| Pi-Anion Interaction | Asp nih.gov | An electrostatic interaction between a pi system and an anion. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic perspective of the conformational behavior of this compound analogs and their interactions with biological targets at an atomic level. These simulations are crucial for understanding the flexibility of the molecule and the stability of ligand-target complexes.
Ligand-Target Complex Stability and Solvent Effects
MD simulations have been effectively employed to assess the stability of complexes formed between quinazolinone analogs and their protein targets. A common metric used to evaluate this stability is the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time. In a study of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives, MD simulations revealed that the ligand-E. coli complex stabilized after 40,000 picoseconds, with RMSD values ranging from 2.5 Å to 5 Å, indicating a stable complex. researchgate.net Similarly, for a sulfonamide-substituted 4(3H)-quinazolinone derivative, the RMSD of the ligand remained stable at approximately 2.5 Å during the final 30 nanoseconds of the simulation, confirming a stable binding within the target protein's active site. nih.gov
The root mean square fluctuation (RMSF) is another important parameter derived from MD simulations, which highlights the flexibility of individual amino acid residues in the protein's binding pocket upon ligand binding. Low RMSF values, typically between 0.05 Å and 0.2 Å for a 2,3-disubstituted quinazolin-4(3H)-one derivative, suggest that the residues in the binding site are relatively stable and maintain their interactions with the ligand. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This approach is invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern their potency.
2D-QSAR and 3D-QSAR (CoMFA, CoMSIA) Applications
Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been successfully applied to series of quinazolinone derivatives to guide the design of new analogs with enhanced activities.
2D-QSAR studies relate the biological activity of compounds to their 2D structural properties, such as physicochemical descriptors (e.g., hydrophobicity, electronic properties, and steric parameters). For a set of quinazolinone and quinazoline derivatives, 2D-QSAR models were developed to study their trypanocidal activity. nih.gov These models help in identifying the key molecular descriptors that influence the biological response.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in biological activity.
Several studies have reported the development of robust 3D-QSAR models for various quinazolinone analogs. For instance, a study on quinazoline-4(3H)-one analogs as EGFR inhibitors yielded CoMFA and CoMSIA models with good internal and external validation statistics. nih.gov The CoMSIA model, which often provides a more comprehensive analysis by including additional descriptor fields, showed that electrostatic, hydrophobic, and hydrogen bond acceptor fields were the primary influencers of the inhibitory activity of MMP-13 inhibitors. rsc.orgnih.gov
The table below summarizes the statistical parameters of some reported 3D-QSAR models for quinazolinone derivatives, demonstrating their predictive power.
| Model | Target | q² | r² | r²_pred | Reference |
| CoMFA | EGFR | 0.570 | 0.855 | 0.657 | nih.gov |
| CoMSIA | EGFR | 0.599 | 0.895 | 0.681 | nih.gov |
| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | rsc.orgnih.gov |
| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | rsc.orgnih.gov |
| CoMSIA | T-type calcium channel | 0.642 | 0.874 | 0.884 | nih.gov |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for the test set.
These QSAR models serve as powerful predictive tools and provide valuable insights for the rational design of new this compound analogs with improved therapeutic properties.
De Novo Ligand Design Utilizing the this compound Scaffold
The this compound core is considered a "privileged scaffold" in drug discovery. researchgate.net This designation arises from its ability to serve as a versatile template for the design of ligands that can interact with a variety of biological targets with high affinity. The inherent drug-like properties and synthetic accessibility of the quinazolinone framework make it an excellent starting point for de novo ligand design. nih.gov
The insights gained from molecular dynamics simulations and QSAR studies are pivotal in guiding the de novo design process. By understanding the conformational preferences, the stability of ligand-target interactions, and the key structural features required for activity, medicinal chemists can rationally design novel analogs. For example, the contour maps generated from CoMFA and CoMSIA studies provide a visual roadmap for modifying the this compound scaffold. These maps highlight regions where bulky or compact substituents, electron-donating or electron-withdrawing groups, and hydrogen bond donors or acceptors are likely to enhance biological activity.
The design of novel quinazolinone derivatives often involves the strategic modification of the phenyl rings at the 2- and 3-positions. For instance, based on the results of QSAR and molecular docking studies, new quinazolinone derivatives have been designed with predicted superior activity. rsc.org This scaffold-based design approach has led to the identification of numerous potent inhibitors for a range of targets, including enzymes and receptors implicated in various diseases. dovepress.com The iterative process of design, synthesis, and biological evaluation, informed by computational studies, continues to yield novel this compound analogs with significant therapeutic potential.
Mechanistic Investigations of Biological Activities for 2,3 Diphenyl 4 3h Quinazolinone Analogs
Enzyme Inhibition Mechanism Studies
Quinazolinone-based compounds have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis. Their mechanisms of action often involve competitive or non-competitive inhibition, leading to the modulation of key signaling pathways.
Kinase Inhibition (e.g., EGFR-TK, other protein kinases)
The quinazoline (B50416) scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase (TK). nih.gov These inhibitors are crucial in cancer therapy due to their ability to disrupt aberrant cell signaling pathways that drive tumor growth. nih.gov
Recent studies have explored novel 2,3-disubstituted 4(3H)-quinazolinone derivatives for their kinase inhibitory potential. For instance, a series of S-alkylated quinazolin-4(3H)-ones were designed as dual inhibitors of EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2) kinases. rsc.org Molecular docking studies of potent compounds from this series revealed that they can act as ATP-competitive type-I inhibitors against EGFR kinase, interacting with key residues in the ATP-binding site, including the DFG motif. rsc.orgnih.gov Specifically, interactions with residues like Cys773, Met769, and Lys721 have been noted. nih.gov
Furthermore, certain quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against other protein kinases such as cyclin-dependent kinase 2 (CDK2) and human epidermal growth factor receptor 2 (HER2). nih.gov The mechanism of inhibition can vary, with some compounds acting as ATP non-competitive type-II inhibitors against CDK2 and HER2, while others exhibit ATP-competitive type-I inhibition against EGFR. nih.gov This dual-targeting capability highlights the versatility of the quinazolinone scaffold in developing multi-targeted kinase inhibitors.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has emerged as a promising strategy in cancer therapy. nih.govfrontiersin.org Several quinazoline-based compounds have been investigated as HDAC inhibitors.
Novel quinazoline-4-(3H)-one derivatives have been designed and synthesized to function as HDAC6 inhibitors. nih.govnih.gov These compounds typically feature a quinazoline-4-(3H)-one cap group, a linker, and a metal-binding group like benzhydroxamic acid. nih.govnih.gov Some of these analogs have shown potent and selective inhibition of HDAC6, a class IIb HDAC. nih.gov For instance, compound 5b from one study was identified as a potent and selective HDAC6 inhibitor with an IC50 value of 150 nM. nih.gov The selective inhibition of HDAC6 is often confirmed by observing the acetylation of its substrate, α-tubulin, with minimal effect on acetyl-H3, a substrate of class I HDACs. nih.gov
Furthermore, aminotriazoloquinazoline-based compounds have been identified as potent and selective HDAC6 inhibitors, with some exhibiting subnanomolar inhibitory activity. rsc.org Docking studies have helped in understanding the binding modes of these inhibitors within the active site of HDAC6. rsc.org The discovery of these novel scaffolds as HDAC6 inhibitors opens new avenues for the development of more effective and selective anticancer agents. rsc.org
Cyclooxygenase (COX) Inhibition and Docking Studies
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for anti-inflammatory drugs. Quinazolinone derivatives have shown significant potential as selective COX-2 inhibitors, which is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govbiotech-asia.org
Studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives have identified compounds with potent COX-2 inhibitory activity and high selectivity indices (SI). nih.govresearchgate.netresearchgate.net For example, compounds 4 and 6 from one study exhibited strong COX-2 inhibition with IC50 values of 0.33 µM and 0.40 µM, respectively, and selectivity indices greater than 303.0 and 250.0. nih.govresearchgate.net Molecular docking studies have been instrumental in elucidating the binding mechanism of these inhibitors. nih.govresearchgate.netresearchgate.net These studies revealed that potent COX-2 inhibitors fit well into the active site of COX-2, forming key interactions, while showing insignificant interactions with the COX-1 active site. nih.govresearchgate.netresearchgate.net The presence of a para-sulfonamide or para-sulfonylmethane group on one of the aryl rings is often crucial for optimal COX-2 selectivity and potency. nih.gov
Docking analyses suggest that the carboxylate group of some acidic non-steroidal anti-inflammatory drugs can bind to COX-2 in a manner that does not involve the typical salt bridge with Arg-120. researchgate.net Instead, hydrogen bonding with residues like Tyr-385 and Ser-530 can be critical for inhibition. researchgate.net This alternative binding mode provides a basis for designing novel COX-2 inhibitors with different structural features.
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition
Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes in the folate pathway, essential for DNA synthesis and cell proliferation. nih.govnih.gov Consequently, they are well-established targets for anticancer drugs. nih.govnih.gov Several quinazolinone analogs have been designed and evaluated as inhibitors of these enzymes.
New series of quinazoline analogs have been designed to mimic the structural features of methotrexate, a known DHFR inhibitor. nih.gov Some of these compounds have shown potent DHFR inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov For instance, compounds 28 , 30 , and 31 from a particular study displayed IC50 values of 0.5, 0.4, and 0.4 µM, respectively, against mammalian DHFR. nih.gov
Interestingly, some quinazolinone derivatives have been developed as dual inhibitors of both DHFR and EGFR-TK. nih.gov For example, compound 24 , a 2-mercapto-quinazolin-4-one analog, exhibited potent inhibitory activity against both enzymes, with an IC50 of 13.40 nM for EGFR-TK and 0.30 µM for DHFR. nih.gov Molecular modeling studies indicated that this compound binds to the active site of EGFR-TK in a manner similar to gefitinib. nih.gov Other derivatives have shown potent and selective inhibition of bacterial DHFR, suggesting their potential as antibacterial agents. nih.gov
Receptor Modulation Mechanisms (e.g., GABA-A Receptor PAMs)
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. wikipedia.org Positive allosteric modulators (PAMs) of the GABAA receptor enhance the effect of the endogenous ligand, GABA, leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.orgnih.gov The quinazolinone scaffold has been explored for its potential to modulate GABAA receptors.
While direct mechanistic studies on 2,3-diphenyl-4(3H)-quinazolinone as a GABAA receptor PAM are not extensively detailed in the provided results, the broader class of quinazolinones has been associated with CNS activities that are often mediated by this receptor. For instance, the anticonvulsant properties observed in some quinazolinone derivatives suggest a potential interaction with the GABAA receptor. PAMs work by binding to an allosteric site on the receptor, distinct from the GABA binding site, and increasing the frequency or duration of chloride channel opening upon GABA binding. wikipedia.orgnih.gov This leads to hyperpolarization of the neuron, making it less likely to fire an action potential. wikipedia.org The development of quinazolinone-based compounds as GABAA receptor PAMs could offer novel therapeutic options for neurological disorders such as epilepsy and anxiety.
Protein-Protein Interaction (PPI) Modulation
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govnih.gov Modulating these interactions with small molecules presents a significant therapeutic opportunity, although it is a challenging endeavor due to the large and often flat nature of PPI interfaces. nih.govbiorxiv.org
The ability of quinazolinone-based scaffolds to modulate PPIs is an emerging area of research. While specific examples directly involving this compound are not prominent in the search results, the general principle of using small molecules to either inhibit or stabilize PPIs is well-established. nih.govcore.ac.uk For instance, small molecules have been developed to inhibit the interaction between p53 and MDM2, a key interaction in cancer. nih.gov Conversely, stabilizers of PPIs, such as those targeting the 14-3-3 protein family, are also being investigated. nih.govcore.ac.uk
Given the structural diversity achievable with the quinazolinone core, it is plausible that analogs could be designed to target specific PPIs. For example, compounds with an indolo[2,3-a]quinolizin-7-one structure have been shown to inhibit the FtsZ-ZipA interaction in bacteria, highlighting the potential of related heterocyclic systems in PPI modulation. nih.gov The development of quinazolinone-based PPI modulators could lead to novel therapeutic strategies for a wide range of diseases, including cancer and infectious diseases. nih.govnih.gov
Nucleic Acid (DNA/RNA) Interaction Studies
The ability of a compound to interact with nucleic acids, DNA and RNA, is a significant indicator of its potential as a therapeutic agent, particularly in anticancer and antimicrobial applications. For quinazolinone derivatives, a primary proposed mechanism of action is the inhibition of topoisomerase enzymes, which are crucial for managing the topological states of DNA during replication, transcription, and repair.
The structural similarity between quinazolinones and fluoroquinolone antibiotics suggests a comparable mode of action, namely the inhibition of Topoisomerase I (DNA gyrase). nih.gov This enzyme is vital for bacterial DNA multiplication, specifically in processes like supercoiling, replication, and the separation of chromosomal DNA. nih.gov By inhibiting this enzyme, quinazolinone analogs can effectively halt bacterial proliferation.
Furthermore, molecular docking studies have been employed to investigate the interaction of quinazolinone derivatives with DNA gyrase. These computational analyses help to visualize and predict the binding modes and affinities of the compounds to the enzyme's active site, reinforcing the hypothesis of DNA gyrase inhibition as a key antimicrobial mechanism. mdpi.com The development of resistance to existing antibiotics often involves mutations in the genes encoding these topoisomerase enzymes, making the discovery of new agents that target these pathways a high priority. nih.gov
Cellular Pathway Modulation
The biological effects of this compound analogs are often a result of their ability to modulate critical cellular signaling pathways. These pathways govern fundamental processes such as cell survival, proliferation, inflammation, and response to oxidative stress.
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. jofamericanscience.org Analogs of this compound have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.
One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. For instance, certain 2-sulfanylquinazolin-4(3H)-one derivatives have been found to upregulate the expression of pro-apoptotic genes like Bax, caspase-3, and caspase-9, while simultaneously downregulating the anti-apoptotic gene Bcl-2. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent cell death. mdpi.com
Another identified mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). A novel quinazoline-based analog was found to induce ROS accumulation in human lung cancer cells, leading to the collapse of the redox buffering system. nih.gov This oxidative stress, in turn, triggered the upregulation of p53-inducible p21 and downregulation of Cdc25C, culminating in cell cycle arrest and apoptosis. nih.gov
Furthermore, molecular docking studies have suggested that some quinazoline-sulfonamide hybrids may directly bind to the anti-apoptotic protein Bcl-2, inhibiting its function and promoting apoptosis. nih.gov The table below summarizes the apoptotic effects of a representative quinazolinone derivative.
| Compound | Cell Line | Apoptotic Effect | Mechanism |
| Compound 5d | HepG2 | Increased apoptosis 10-fold | Upregulation of Bax, caspase-3, caspase-9; Downregulation of Bcl-2 |
Cell Cycle Arrest Pathways
In addition to inducing apoptosis, this compound analogs can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating.
For example, a novel quinazoline-based analog was shown to cause G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This was associated with the upregulation of p21 and the downregulation of the Cyclin B1/Cdk1 complex, which are key regulators of the G2/M transition. nih.gov In another study, a 2-sulfanylquinazolin-4(one) derivative was found to arrest the cell cycle at the S phase in HepG2 cells. mdpi.com
Quinazoline-sulfonamide derivatives have also been reported to induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov This G1 arrest is a common mechanism for anticancer agents and often involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
| Compound | Cell Line | Cell Cycle Phase Arrested |
| QNZ-A | A549 | G2/M |
| Compound 5d | HepG2 | S |
| Compounds 4d and 4f | MCF-7 | G1 |
Modulation of Anti-inflammatory Pathways (e.g., NF-κB, AP-1)
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) are key regulators of the inflammatory response.
Certain quinazoline-based analogs have been identified as potent inhibitors of the NF-κB pathway. nih.gov For instance, 6-amino-4-(4-phenoxyphenylethylamino)quinazoline (B1671826) (QNZ) and its derivatives have demonstrated significant NF-κB inhibitory activity. nih.gov One study on (4-phenylamino)quinazoline alkylthiourea derivatives revealed that these compounds block the translocation of the NF-κB dimer to the nucleus without affecting its release from the IκB complex. nih.gov They were also found to suppress the phosphorylation of the NF-κB p65 subunit at Ser468. nih.gov
The AP-1 signaling pathway is another crucial regulator of cellular processes that can be modulated by various stimuli, including growth factors and stress. researchgate.netresearchgate.net While direct and extensive research on the specific modulation of the AP-1 pathway by this compound analogs is less documented in the provided context, the interplay between NF-κB and AP-1 pathways is well-established. researchgate.net Given the role of quinazolines in modulating other signaling cascades, their effect on AP-1 warrants further investigation.
Mechanisms of Antioxidant Activity (e.g., Hydrogen Atom Transfer, Electron Donation, Metal Chelation)
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Quinazolinone derivatives, particularly those with phenolic substituents, have shown promising antioxidant properties.
The primary mechanisms underlying their antioxidant activity include:
Hydrogen Atom Transfer (HAT): In assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, antioxidant quinazolinones donate a hydrogen atom to the free radical, thereby neutralizing it. researchgate.net
Electron Donation: The antioxidant capacity can also be measured by the ability of the compound to donate an electron to reduce an oxidant. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and TEAC/CUPRAC (Trolox Equivalent Antioxidant Capacity/Cupric Reducing Antioxidant Capacity) assays are based on this principle. mdpi.comnih.gov
Metal Chelation: Some quinazolinone derivatives, especially those with two hydroxyl groups in the ortho position on the phenyl ring, exhibit metal-chelating properties. mdpi.comnih.gov By binding to transition metal ions like copper, they prevent these metals from participating in reactions that generate free radicals. researchgate.net
The antioxidant activity is highly dependent on the substitution pattern. The presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group in the ortho or para positions of the 2-phenyl ring, is often required for significant antioxidant activity. mdpi.comnih.gov An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to enhance antioxidant properties. mdpi.comnih.gov
| Compound Series | Key Structural Feature | Antioxidant Mechanism |
| 2-(dihydroxyphenyl)quinazolin-4(3H)-ones | Two hydroxyl groups in ortho position | Metal Chelation, HAT, Electron Donation |
| Quinazolinones with ethylene linker and phenolic substituent | Ethylene linker | Enhanced HAT and Electron Donation |
Antimicrobial Mechanisms of Action
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antibacterial agents. nih.gov Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. nih.govnih.gov
As mentioned in section 5.4, a primary proposed mechanism for their antibacterial action is the inhibition of DNA gyrase (Topoisomerase I) . nih.gov This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. mdpi.com
The antimicrobial efficacy of quinazolinones can be significantly enhanced through chemical modifications and formulation strategies. For instance, the conjugation of 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones with silver nanoparticles has been shown to improve their bactericidal activity. nih.gov The enhanced effect is attributed to the ability of the quinazolinone derivatives with electron-donating groups to stabilize the nanoparticles and create a more positive electrostatic charge on their surface, leading to better interaction with the negatively charged bacterial cell wall. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the antibacterial potency of this scaffold. By systematically modifying different positions of the quinazolinone core, researchers have identified key structural features that contribute to their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Quinazolinone Derivative | Enhancement Strategy | Proposed Mechanism of Enhanced Action | Target Bacteria (Example) |
| 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones | Conjugation with silver nanoparticles | Increased positive surface charge for better interaction with bacterial cell wall | Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, Pseudomonas aeruginosa |
Inhibition of Bacterial Cell Wall Biosynthesis
While the broader class of quinazolinone derivatives has been studied for antibacterial properties, the specific mechanism of inhibiting bacterial cell wall biosynthesis by this compound analogs is an area of ongoing investigation. Some studies suggest that quinoline (B57606) derivatives, which are structurally related to quinazolinones, can interfere with the biosynthesis of the bacterial cell wall. eco-vector.com This interference can lead to the suppression of the enzyme necessary for this process, ultimately blocking cell wall formation. eco-vector.com The analysis of various substituents on the quinazolinone molecule helps to identify the functional groups and structural components that are likely involved in binding to the amino acid residues of the target enzyme, which is key to their pharmacological effect. eco-vector.com
Interaction with DNA Gyrase or Other Microbial Targets
The interaction of quinazolinone derivatives with bacterial DNA gyrase is a more clearly defined mechanism of antibacterial action. eco-vector.com DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that controls DNA topology and is a validated target for antibacterial drugs. nih.gov
DNA Gyrase Inhibition:
Quinoline derivatives, the foundational structure of quinazolinones, are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, which results in bacterial cell death. eco-vector.comnih.gov
Specific N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of the GyrB subunit of DNA gyrase. nih.gov The 4-hydroxy-2-quinolone fragment is considered crucial for this binding activity. nih.gov
Molecular docking studies have shown that the 4-oxoquinazolin moiety can bind to the ATP binding site of GyrB. nih.gov For instance, the compound AG-690/11765367, which contains this moiety, was identified as a moderate inhibitor of S. aureus GyrB. nih.gov
Other Microbial Targets:
Beyond DNA gyrase, some quinazolinone analogs target other microbial processes. One such mechanism is the inhibition of the quorum-sensing (QS) system in bacteria like Pseudomonas aeruginosa. semanticscholar.org
The QS system allows bacteria to communicate and coordinate group behaviors, including biofilm formation and virulence factor production. semanticscholar.orgnih.gov
Quinazolinone derivatives have been designed to mimic the natural signaling molecules (autoinducers) of the pqs system, a key QS system in P. aeruginosa, thereby acting as antagonists. semanticscholar.org
For example, compound 6b (a quinazolinone-1,2,3-triazole-phenylacetamide) demonstrated significant inhibition of the pqs system without affecting bacterial growth, suggesting a potential to reduce virulence with a lower risk of resistance development. semanticscholar.org
Table 1: Investigated Microbial Targets of Quinazolinone Analogs
| Target | Mechanism of Action | Investigated Compound Class | Key Findings |
|---|---|---|---|
| DNA Gyrase (GyrB) | Inhibition of ATP binding site | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | The 4-oxoquinazolin moiety is crucial for binding and inhibition. nih.gov |
| Quorum Sensing (pqs system) | Antagonism of the PqsR receptor | Quinazolinone-1,2,3-triazole-phenylacetamides | Compound 6b showed potent inhibition of the pqs system in P. aeruginosa. semanticscholar.org |
Antiviral Mechanisms of Action
The antiviral activity of quinazolinone analogs has been explored against several viruses, with mechanisms often involving the inhibition of key viral enzymes or cellular pathways essential for viral replication.
Influenza Virus: A series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones have shown potent activity against influenza A virus. nih.gov The most potent of these, compound 4e , was found to inhibit both the viral neuraminidase and the cellular NF-κB signaling pathway. nih.gov Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, while the NF-κB pathway is a cellular signaling cascade that can be hijacked by viruses to support their replication. nih.gov
Zika and Dengue Virus: Certain 2,3,6-trisubstituted quinazolinone compounds have been identified as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Compound 27 , a notable example, significantly reduced the cellular levels of viral proteins such as NS5, NS3, and capsid proteins. nih.gov The precise molecular target of these compounds is still under investigation, but their ability to block viral replication in both mammalian and mosquito cells highlights their potential as antiviral agents. nih.gov
Anticonvulsant Mechanisms
The anticonvulsant properties of quinazolinone derivatives are primarily attributed to their interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.
GABA-A Receptor Modulation: Many 2,3-disubstituted quinazolin-4(3H)-one derivatives are believed to act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine (B76468) binding site. mdpi.com This enhances the inhibitory effect of GABA, leading to a reduction in neuronal excitability and seizure suppression. mdpi.com
The anticonvulsant activity of methaqualone, a well-known quinazolinone, is also thought to be mediated through positive allosteric modulation of the GABA-A receptor. mdpi.com
In vivo studies using flumazenil (B1672878), a GABA-A receptor antagonist, have confirmed this mechanism. The administration of flumazenil was shown to block the protective effects of the tested quinazolinone compounds against pentylenetetrazole (PTZ)-induced seizures, indicating their action at the benzodiazepine binding site. mdpi.com
Carbonic Anhydrase Inhibition: Another proposed mechanism for the anticonvulsant activity of some quinazolinone analogs is the inhibition of carbonic anhydrase (CA) enzymes, particularly human carbonic anhydrase II (HCA II). nih.gov Inhibition of brain CA can lead to an increase in carbon dioxide concentration, which has a positive outcome in managing epilepsy. mdpi.com However, while molecular docking studies have suggested potential interactions, molecular dynamics simulations have indicated that the complexes between some quinazolinone ligands and carbonic anhydrase II may be unstable, suggesting that GABA-A receptor modulation is the more likely primary mechanism. mdpi.com
Table 2: Anticonvulsant Activity of Selected Quinazolinone Analogs
| Compound | Test Model | Activity | Proposed Mechanism |
|---|---|---|---|
| Compound 8b | PTZ-induced seizures | High protection | Positive allosteric modulator of GABA-A receptor. mdpi.com |
| Compound 13 | scPTZ-induced seizures | 100% protection | Inhibition of human carbonic anhydrase II. nih.gov |
| Methaqualone | General anticonvulsant | Sedative-hypnotic | Positive allosteric modulator of GABA-A receptor. mdpi.com |
Antimalarial Activity Mechanisms
Quinazolinone derivatives, including some naturally occurring compounds like febrifugine (B1672321) and isofebrifugine, have demonstrated potential as antimalarial agents. omicsonline.org The mechanism of action is thought to involve targeting specific pathways within the Plasmodium parasite.
While the precise molecular targets are still being elucidated, the 2,3-disubstituted-4(3H)-quinazolinone scaffold is considered important for antimalarial activity. omicsonline.orgresearchgate.net
Research has shown that synthetic 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones exhibit significant in vivo antimalarial activity against Plasmodium berghei. omicsonline.orgresearchgate.net
Molecular docking studies with some 3-aryl-2-styryl substituted-4(3H)-quinazolinones have suggested that these compounds may interact with and inhibit Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1), an enzyme that is also being explored as a potential drug target in malaria. nih.gov This suggests a possible mechanism of action for their antimalarial effects. nih.gov
**Table 3: Antimalarial Activity of Selected Quinazolinone Derivatives against *P. berghei***
| Compound | Percent Suppression |
|---|---|
| Compound 8 | 70.01%. nih.gov |
| Compound 10 | 74.18%. nih.gov |
| Compound IVa | Most active in its series. omicsonline.org |
Structure Activity Relationship Sar Studies of 2,3 Diphenyl 4 3h Quinazolinone Derivatives
Impact of Substituent Position and Electronic Properties on Biological Efficacy
The placement and electronic nature of substituents on the 2,3-diphenyl-4(3H)-quinazolinone framework play a pivotal role in determining the biological activity of the resulting derivatives. researchgate.netnih.gov
The phenyl ring at the C-2 position of the quinazolinone core is a critical site for modification to enhance biological activity. Studies have shown that the nature of the substituent on this ring can significantly impact the compound's potency. For instance, in a series of 2-substituted quinazolines, a methoxy (B1213986) group on the C-2 phenyl ring, particularly at the 2-position, was found to be beneficial for antiproliferative activity. nih.gov The presence of a 2-methoxyphenyl group, combined with a basic side chain, resulted in a compound with a remarkable profile against several cancer cell lines. nih.gov Conversely, demethylation of this methoxy group to a hydroxyl group led to a significant reduction in antiproliferative activity, highlighting the importance of this specific electronic feature. nih.gov
Furthermore, the introduction of other functionalities has been explored. For example, the synthesis of 2-phenyl-4(3H)-quinazolinone derivatives bearing a dithiocarbamate (B8719985) side chain has been reported to yield compounds with in vitro antitumor activity. gsconlinepress.com The presence of a methyl or thiol group at the C-2 position is also considered essential for antimicrobial activities. gsconlinepress.com In the context of antibacterial agents, variations at the C-2 phenyl ring have been systematically investigated, leading to derivatives with activity against Staphylococcus aureus. nih.gov
Table 1: Impact of C-2 Phenyl Ring Substitutions on Antiproliferative Activity
| Compound | C-2 Phenyl Substituent | Observed Activity | Reference |
|---|---|---|---|
| Compound 17 | 2-Methoxyphenyl | Remarkable antiproliferative profile | nih.gov |
| Compound 21 | 2-Hydroxyphenyl | Significantly reduced antiproliferative activity | nih.gov |
| Not specified | Dithiocarbamate side chain | In vitro antitumor activity | gsconlinepress.com |
| Not specified | Methyl or Thiol group | Essential for antimicrobial activity | gsconlinepress.com |
In a study focusing on anticancer agents, it was observed that for 3-substituted phenyl quinazolinone derivatives, the presence of an electronegative group on the phenyl ring at C-3, in the order of F > Cl, was more favorable for cytotoxic activity. nih.gov This suggests that the electronic properties of the substituent at this position play a significant role in the compound's ability to exert its anticancer effects.
Table 2: Influence of C-3 Phenyl Ring Substitutions on Biological Activity
| Substituent Type | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| Substituted aromatic ring | Antimicrobial | Essential for activity | nih.govgsconlinepress.com |
| Electronegative groups (F, Cl) | Anticancer (cytotoxic) | F > Cl in terms of favorable activity | nih.gov |
Modifications on the quinazolinone core itself, at positions such as C-4, C-6, and C-8, have been shown to be critical for modulating biological activity. The introduction of one or two polar side chains on the quinazolinone scaffold is considered important for activity and selectivity. nih.gov
Specifically, substitutions at the C-6 and C-8 positions with halogen atoms have been found to enhance antimicrobial activities. nih.gov For instance, the synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives has yielded compounds with promising anticancer activity against MCF-7 cell lines. gsconlinepress.com In another study, the introduction of a basic side chain at the C-8 position was explored to identify optimal structural requirements for antiproliferative activity. nih.gov
The C-4 position of the quinazolinone ring has also been a target for modification. For example, substitution with an amine or substituted amine at this position can improve antimicrobial activities. nih.gov
Table 3: Effect of Quinazolinone Core Substitutions on Biological Activity
| Position | Substituent | Observed Activity | Reference |
|---|---|---|---|
| C-6, C-8 | Halogen atoms (e.g., Bromo) | Enhanced antimicrobial activity, Promising anticancer activity | nih.govgsconlinepress.com |
| C-8 | Basic side chain | Explored for optimal antiproliferative activity | nih.gov |
| C-4 | Amine or substituted amine | Improved antimicrobial activity | nih.gov |
Role of Steric Factors in Ligand-Target Recognition
Steric factors, which relate to the size and shape of the substituents, play a crucial role in how a this compound derivative interacts with its biological target. The absence of substitution on a hydrazine (B178648) moiety in certain quinazolinone derivatives was found to reduce steric hindrance and lead to improved activity. nih.gov This suggests that for some biological targets, a less bulky substituent is preferred for optimal binding.
Conversely, in some cases, increased steric bulk can be detrimental to activity. For instance, increasing the length of a side chain from two to three carbons in a series of 2-substituted quinazolines diminished their antiproliferative activity. nih.gov The presence of a naphthyl group, which is bulkier than a phenyl group, was also found to be unfavorable for cytotoxic activity in a particular class of compounds. nih.gov These findings underscore the delicate balance of steric factors in achieving effective ligand-target recognition.
Influence of Lipophilicity and Polarity on Activity
The lipophilicity (fat-solubility) and polarity of this compound derivatives are key physicochemical properties that influence their pharmacokinetic and pharmacodynamic profiles. The presence of a sulfur atom in some derivatives has been shown to modify the lipophilicity of the compounds, which in turn can affect their distribution in tissues. nih.gov
The introduction of polar side chains on the quinazolinone scaffold has been highlighted as an important strategy for optimizing activity and selectivity, as well as improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compounds. nih.gov This indicates that a balance between lipophilic and polar characteristics is often necessary for a compound to effectively reach its target and exert its biological effect. In a study on polyphenolic derivatives of quinazolin-4(3H)-one, the addition of a third phenolic group, which increases polarity, deeply influenced the antioxidant activity of the synthesized molecules. nih.gov
Bioisosteric Replacements and Their Pharmacological Consequences
Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the context of quinazolinone derivatives, this approach has been employed with significant pharmacological consequences.
For example, the replacement of a methylthiopropionate fragment with an ethylthioacetate in a series of nih.govnih.govnih.govtriazino[2,3-c]quinazolines resulted in a significant increase in anti-inflammatory activity. nih.gov This demonstrates that even subtle changes in the bioisosteric group can have a profound impact on the biological effect. The introduction of a methylenecysteine fragment was also found to be a promising modification for improving biological activity. nih.gov These examples highlight the utility of bioisosteric replacement as a tool to fine-tune the pharmacological properties of this compound derivatives.
Development of Pharmacophore Models Based on this compound Scaffolds
Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the 4(3H)-quinazolinone scaffold, including its 2,3-diphenyl derivatives, several pharmacophore models have been developed to guide the design of new, more potent inhibitors for various targets such as enzymes and receptors. nih.govresearchgate.netmdpi.com
These models are typically generated from a set of active compounds and define the key features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net For quinazolinone derivatives, the core scaffold itself often provides key interaction points.
A general pharmacophore model for quinazoline-based inhibitors frequently includes:
A Hydrogen Bond Acceptor: The carbonyl oxygen at position 4 of the quinazolinone ring is a prominent hydrogen bond acceptor, often forming a critical interaction with a hydrogen bond donor in the active site of a target protein (e.g., the hinge region of a kinase). nih.gov
Aromatic/Hydrophobic Features: The fused benzene (B151609) ring of the quinazolinone core and the phenyl rings at positions 2 and 3 contribute significant hydrophobic and aromatic (π-π stacking) interactions. nih.gov The 2,3-diphenyl substitution provides an extended hydrophobic scaffold that can fit into specific pockets of a binding site.
Additional Features from Substituents: The specific functional groups on the phenyl rings can introduce additional pharmacophoric features. For example, a hydroxyl group on one of the phenyl rings can act as a hydrogen bond donor or acceptor, while a halogen atom can participate in halogen bonding or hydrophobic interactions.
In the context of developing acetylcholinesterase (AChE) inhibitors, a 3D-QSAR pharmacophore model for quinazoline (B50416) derivatives was developed and validated. nih.gov This model, designated AAAHR_1, consisted of three hydrogen bond acceptor (A), one hydrophobic (H), and one aromatic ring (R) feature, highlighting the specific electronic and steric requirements for AChE inhibition. nih.gov Similarly, pharmacophore models for epidermal growth factor receptor (EGFR) inhibitors have been successfully used to identify novel quinazoline derivatives with low nanomolar activity. researchgate.net These models help in screening large compound libraries to find new molecules that fit the pharmacophoric query, which can then be synthesized and tested. nih.govresearchgate.net The docking models derived from these studies often show the 4(3H)-quinazolinone scaffold involved in pi-pi interactions with specific amino acid residues in the target's active site. nih.gov
The development of these models underscores the importance of the quinazolinone core as a foundational element for biological activity, with the substituents at positions 2 and 3, as in this compound, serving to fine-tune the molecule's interaction with its specific biological target.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 2,3 Diphenyl 4 3h Quinazolinone Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules by providing the exact mass of the parent ion, which allows for the determination of the elemental composition. For 2,3-diphenyl-4(3H)-quinazolinone, the molecular formula is C₂₀H₁₄N₂O. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would confirm its calculated exact mass. nih.govrsc.org
The technique is also pivotal in analyzing fragmentation pathways. While a detailed fragmentation study for this specific molecule is not widely published, the fragmentation of quinazolinones generally proceeds via characteristic pathways. The primary fragmentation would likely involve the cleavage of the phenyl groups and fragmentation of the quinazolinone core. Common fragmentation patterns for aromatic ketones involve the loss of the radical cation (R•) followed by the elimination of carbon monoxide (CO). miamioh.edu For this compound, this could involve the loss of a phenyl radical (C₆H₅•) from either the N3 or C2 position, followed by subsequent cleavages of the heterocyclic ring.
Table 1: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₂₀H₁₅N₂O⁺ | 299.1184 |
| [M+Na]⁺ | C₂₀H₁₄N₂ONa⁺ | 321.1004 |
| [M-C₆H₅]⁺ | C₁₄H₉N₂O⁺ | 221.0715 |
This interactive table outlines the expected accurate mass values for the protonated and sodiated molecular ions, as well as a major fragment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Both one-dimensional (¹H, ¹³C) and advanced two-dimensional techniques are employed to map the precise arrangement of atoms and their connectivity within the molecule.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle of complex structures like this compound. researchgate.net
COSY (Correlated Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. youtube.com For this compound, COSY would establish the correlations between adjacent protons within the three aromatic rings: the fused benzene (B151609) ring of the quinazolinone core and the two phenyl substituents at the N3 and C2 positions. semanticscholar.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). youtube.com It allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for identifying longer-range (2-4 bond) couplings between protons and carbons. This technique is instrumental in piecing together the entire carbon skeleton. For instance, it would show correlations from the protons on the N3-phenyl ring to the C4 carbonyl carbon and the C2 carbon of the quinazolinone core, and from the C2-phenyl protons to the C2 and C4 carbons, thus confirming the substitution pattern. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. youtube.comresearchgate.net NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the protons of the C2-phenyl ring and the protons at the C8 position of the quinazolinone ring, providing insights into the rotational orientation of the phenyl substituent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| C2-Phenyl (ortho) | 7.4-7.6 | 128.3 | C2, C4 | H-ortho (N3-Ph) |
| C2-Phenyl (meta) | 7.5-7.6 | 129.1 | C2, C-ipso | H-ortho (C2-Ph) |
| C2-Phenyl (para) | 7.5-7.6 | 131.9 | C-ipso | H-meta (C2-Ph) |
| N3-Phenyl (ortho) | 7.1-7.3 | 127.7 | C2, C4 | H-ortho (C2-Ph), H-5 |
| N3-Phenyl (meta) | 7.3-7.4 | 130.7 | C-ipso | H-ortho (N3-Ph) |
| N3-Phenyl (para) | 7.2-7.3 | 129.4 | C-ipso | H-meta (N3-Ph) |
| C4 (C=O) | - | 162.4 | H-5, H-ortho (N3-Ph) | - |
| C4a | - | 120.8 | H-5, H-8 | - |
| C5 | 8.3-8.4 | 126.7 | C4, C7, C8a | H-6, H-ortho (N3-Ph) |
| C6 | 7.5-7.6 | 126.6 | C4a, C8 | H-5, H-7 |
| C7 | 7.8-7.9 | 134.6 | C5, C8a | H-6, H-8 |
| C8 | 7.6-7.7 | 127.1 | C4a, C6 | H-7 |
| C8a | - | 147.4 | H-5, H-8 | - |
| C2 | - | 154.6 | H-ortho (C2-Ph), H-ortho (N3-Ph) | - |
This interactive table presents predicted NMR data based on similar structures. rsc.org The specific correlations would be confirmed by 2D NMR experiments.
Solid-State NMR for Polymorphic and Crystalline Form Analysis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for characterizing these different forms. nih.govirispublishers.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local molecular environment and packing within the crystal lattice. irispublishers.com
Differences in the crystal packing of polymorphs lead to distinct ¹³C chemical shifts. nih.gov By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained. dur.ac.uk SS-NMR can distinguish between polymorphs that may be difficult to differentiate by other methods, providing detailed information on molecular conformation and intermolecular interactions, such as hydrogen bonding, in each solid form. dur.ac.ukresearchgate.net
X-ray Crystallography for Definitive Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov This technique allows for the absolute confirmation of the molecular structure, including the planarity of the quinazolinone ring and the relative orientations of the two phenyl substituents.
Obtaining a suitable single crystal of this compound would allow for the determination of its space group, unit cell dimensions, and the precise coordinates of every atom. This data is the gold standard for structural validation and serves as a basis for understanding intermolecular interactions, such as π-π stacking, that govern the crystal packing. nih.gov
Table 3: Representative Crystal Data for a Quinazoline (B50416) Derivative
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.1982(9) |
| b (Å) | 9.8103(10) |
| c (Å) | 12.9224(11) |
| α (°) | 96.908(8) |
| β (°) | 107.028(8) |
| γ (°) | 105.834(9) |
| Volume (ų) | 1046.95(18) |
| Z | 2 |
This interactive table shows example crystallographic data for a related quinazoline compound to illustrate the type of information obtained from X-ray analysis. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule. researchgate.net These techniques are complementary and provide a molecular fingerprint.
For this compound, the most characteristic vibrations would be the C=O stretching of the ketone group and the C=N stretching of the quinazoline ring. The aromatic C-H and C=C stretching vibrations from the three phenyl rings would also be prominent. sapub.orgderpharmachemica.com FT-IR and Raman spectroscopy are also highly sensitive to changes in the solid state, making them valuable tools for identifying and differentiating polymorphs, where shifts in peak positions and the appearance of new bands can indicate different crystal packing arrangements. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | Stretching |
| Carbonyl (C=O) | ~1685-1670 | ~1685-1670 | Stretching |
| Imine (C=N) | ~1615-1600 | ~1615-1600 | Stretching |
| Aromatic C=C | ~1590-1450 | ~1590-1450 | Stretching |
| C-N | ~1350-1300 | ~1350-1300 | Stretching |
| Aromatic C-H | ~900-670 | ~900-670 | Out-of-plane bending |
This interactive table lists the expected vibrational frequencies based on data from closely related compounds. researchgate.netderpharmachemica.com
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to analyze the extent of conjugation. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. symbiosisonlinepublishing.com
The highly conjugated system, which extends across the quinazolinone core and the two phenyl rings, will give rise to intense π→π* transitions, likely in the range of 250-350 nm. nih.govvixra.org A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen and the nitrogen atoms, would be expected at a longer wavelength, possibly overlapping with the π→π* bands. symbiosisonlinepublishing.com The solvent used for the analysis can influence the position of these peaks.
Table 5: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π→π | ~250-280 | High |
| π→π | ~340-360 | Moderate |
| n→π* | ~360-380 | Low |
This interactive table shows the anticipated electronic transitions based on data from similar conjugated quinoxaline (B1680401) and quinazolinone systems. nih.govvixra.org
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
The introduction of chirality into the this compound scaffold results in molecules with distinct three-dimensional arrangements that can interact differently with polarized light. Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for elucidating the absolute configuration and conformational features of these chiral derivatives.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA = A_L - A_R) against wavelength. The resulting spectrum, characterized by positive or negative peaks (known as Cotton effects), is exquisitely sensitive to the molecule's stereochemistry. For chiral quinazolinone derivatives, CD spectroscopy can be a powerful tool for:
Assigning Absolute Configuration: By comparing the experimental CD spectrum of a newly synthesized chiral derivative with that of a known standard or with theoretical calculations, the absolute configuration (R or S) at the stereogenic center(s) can be determined. The synthesis of optically active dihydroquinazolinones, for example, yields chiral products whose enantiomeric purity and configuration can be confirmed using chiroptical methods. dicp.ac.cn
Studying Conformational Changes: The conformation of the phenyl groups and the geometry of the quinazolinone core can be influenced by substituents and the surrounding environment. These conformational subtleties are often reflected in the CD spectrum, providing insights into the molecule's dynamic behavior in solution.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information similar to a CD spectrum, as the two phenomena are mathematically related through the Kronig-Kramers transforms. ORD is particularly useful for determining the absolute configuration of chiral compounds and for studying conformational equilibria.
While the synthesis of various chiral quinazolinone derivatives has been reported, detailed chiroptical studies remain a specialized field of investigation. dicp.ac.cnnih.gov The application of these techniques is crucial for understanding the structure-activity relationships of biologically active chiral quinazolinones, as different enantiomers often exhibit distinct pharmacological profiles. dicp.ac.cn The development of new, highly sensitive techniques like photoexcitation circular dichroism, which provides a stronger chiral response than traditional methods, may offer new avenues for the detailed study of these complex molecules. arxiv.org
Advanced Chromatographic Techniques (e.g., HPLC-UV, GC-MS) for Purity Assessment and Impurity Profiling.
Ensuring the purity of this compound and its derivatives is critical for accurate research and development. Advanced chromatographic techniques are the cornerstone of purity assessment, allowing for the separation, identification, and quantification of the main compound and any related impurities.
High-Performance Liquid Chromatography (HPLC-UV) is a widely used technique for the quantitative analysis and purity determination of quinazolinone derivatives. vwr.com The method separates compounds in a mixture based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification. rsc.org
For purity assessment, a sample of the synthesized compound is analyzed, and the peak area of the main component is compared to the total area of all detected peaks. The presence of unexpected peaks indicates impurities, which could be starting materials, reagents, by-products, or degradation products. Methodical development involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve baseline separation of all components. researchgate.net
Table 1: Illustrative HPLC-UV Conditions for Quinazolinone Derivative Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with potential additives like acetic acid or buffer salts) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 254 nm rsc.orgnih.gov |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table represents typical starting conditions and may require optimization for specific derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for both qualitative and quantitative analysis. semanticscholar.org In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a long capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio.
GC-MS is exceptionally valuable for impurity profiling because it provides structural information about the separated compounds. The mass spectrum of a compound is a unique fingerprint that can be used to confirm the identity of the target molecule and to tentatively identify unknown impurities by interpreting their fragmentation patterns or comparing them against spectral libraries. researchgate.netnih.gov The technique is highly sensitive and can detect trace levels of impurities.
Table 2: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 298 | Molecular Ion [M]⁺ |
| 297 | [M-H]⁺ |
| 221 | Fragment ion |
| 194 | Fragment ion |
| 165 | Fragment ion |
| 77 | Phenyl group fragment [C₆H₅]⁺ |
Data sourced from publicly available spectral databases for the parent compound and serves as a representative example. nih.gov
Together, HPLC-UV and GC-MS form a comprehensive analytical workflow for ensuring the chemical integrity of this compound and its derivatives, which is a prerequisite for reliable spectroscopic characterization and further scientific investigation.
Potential Research Applications and Future Directions for 2,3 Diphenyl 4 3h Quinazolinone
Design and Synthesis of Novel Inhibitors for Emerging Biological Targets
The quinazolinone core is a cornerstone in the development of targeted therapies, with numerous derivatives being investigated for their inhibitory effects on critical biological targets implicated in various diseases. ontosight.airsc.org The 2,3-diphenyl substitution provides a foundational structure from which chemists can design new analogs with enhanced potency and selectivity. nih.gov
Research has demonstrated that derivatives of this scaffold possess a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties. ontosight.airsc.orgnih.gov The design strategy often involves modifying the phenyl rings at the 2 and 3 positions or introducing new functional groups to other parts of the quinazolinone system to optimize interactions with specific enzyme or receptor binding sites. nih.govrsc.org
Key Biological Targets and Inhibitory Activities:
Cyclooxygenase (COX) Enzymes: Certain 2,3-diaryl-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their ability to inhibit COX-2, an enzyme involved in inflammation. researchgate.net For instance, 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone demonstrated measurable COX-2 inhibition. researchgate.net A separate study on 2,3-disubstituted-4(3H)-quinazolinones found derivatives with potent COX-2 inhibitory activity and high selectivity over the COX-1 isoform, comparable to the reference drug celecoxib. nih.govresearchgate.net
Tyrosine Kinases: The quinazolinone structure is a well-established pharmacophore for inhibiting tyrosine kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov Analogs are designed to target specific kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov For example, some 3-phenylquinazolinone derivatives have shown the ability to inhibit VEGFR-2, a key player in angiogenesis. dovepress.com The design of these inhibitors often focuses on creating molecules that can competitively block the ATP-binding site of the kinase domain. nih.gov
Carbonic Anhydrases (CAs): Derivatives have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions on the quinazolinone core significantly influence inhibitory potency and selectivity against different CA isoforms. nih.gov
Poly(ADP-ribose) Polymerase (PARP): In the field of oncology, researchers have pursued dual-target inhibitors. One study focused on creating quinazolin-4(3H)-one derivatives that could co-target PARP1 and Bromodomain Containing Protein 4 (BRD4), two proteins with important cross-relations in breast cancer. semanticscholar.org Compound 19d from this research emerged as a promising lead, showing excellent inhibitory potency against BRD4 and moderate activity against PARP1. semanticscholar.org
Antiproliferative Agents: A wide range of 2-phenylquinazolin-4(3H)-one derivatives have been synthesized and tested for cytotoxic activity against various human tumor cell lines. researchgate.net Some compounds showed inhibitory activity against HeLa cells that was higher than the standard chemotherapy drug adriamycin, acting by inducing cell cycle arrest. researchgate.net
Interactive Table: Examples of 2,3-Diphenyl-4(3H)-quinazolinone Analogs and their Biological Targets
| Compound Derivative | Biological Target | Observed Activity | Reference |
|---|---|---|---|
| 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone | COX-2 | 27.72% inhibition at 22 µM | researchgate.net |
| 2-Substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 4 ) | COX-2 | IC50 of 0.33 µM | nih.gov |
| 3-Phenylquinazolinone derivative (5h ) | VEGFR-2 | IC50 of 0.215 µM | dovepress.com |
| Quinazolin-4(3H)-one derivative (19d ) | BRD4 / PARP1 | IC50 of 0.4 µM (BRD4), 4.6 µM (PARP1) | semanticscholar.org |
Development of Chemical Probes for Elucidating Biological Pathways
Beyond their direct therapeutic potential, this compound and its analogs can be developed into chemical probes. These specialized molecules are designed not necessarily to be drugs themselves, but as tools to selectively interact with and help elucidate complex biological pathways. By creating derivatives with specific tags (like fluorescent groups) or with very high selectivity for a single target, researchers can track the location and activity of proteins within a cell, map signaling cascades, and validate new drug targets. The tunable nature of the quinazolinone scaffold makes it a suitable candidate for such applications, allowing for the synthesis of molecules tailored to probe specific biological questions. nih.govnih.gov
Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery
The discovery and optimization of novel drug candidates based on the this compound scaffold are increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). frontiersin.orgresearchgate.net These computational tools are revolutionizing pharmaceutical research by analyzing vast datasets to predict the properties and activities of new molecules before they are synthesized. researchgate.netdergipark.org.tr
Applications in the context of quinazolinone development include:
Virtual Screening: AI algorithms can screen massive virtual libraries of quinazolinone analogs to identify those most likely to bind to a specific biological target. youtube.com
Predictive Modeling: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of novel quinazolinone derivatives, helping to identify candidates with better drug-like properties early in the discovery process. researchgate.netnih.gov
In Silico Optimization: Computational methods, such as molecular docking, are used to simulate how a quinazolinone derivative fits into the binding site of a target protein. researchgate.netdovepress.comnih.gov This information guides chemists in making structural modifications to improve binding affinity and selectivity, a process that can be enhanced by ML-driven analysis. nih.govyoutube.com
The symbiotic combination of quantitative systems pharmacology (QSP) with AI/ML offers a powerful approach to unlock new insights from complex data, potentially leading to significant breakthroughs in drug development. frontiersin.org
Exploration of New Synthetic Paradigms for Complex this compound Analogs
The synthesis of the 4(3H)-quinazolinone core and its derivatives is a well-explored area of organic chemistry, yet the demand for more efficient, versatile, and sustainable methods continues to drive innovation. rsc.orgacs.org Many classical syntheses begin with starting materials like anthranilic acid or isatoic anhydride (B1165640). nih.govrsc.org
One common and repeatedly reported pathway involves the use of a 2-substituted-3,1-benzoxazin-4-one intermediate. nih.govresearchgate.netresearchgate.net This intermediate is typically formed from N-acyl-anthranilic acid and then reacted with an appropriate amine (in this case, aniline) to yield the 2,3-disubstituted quinazolinone. nih.govresearchgate.net
Modern synthetic strategies focus on improving this process through:
Catalysis: The use of novel catalysts, such as graphene oxide nanosheets, has been shown to efficiently promote the cyclization reaction in aqueous media, aligning with the principles of green chemistry. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation is employed to accelerate reaction times and improve yields for the synthesis of quinazolinone derivatives. researchgate.netorganic-chemistry.org
Modular and Divergent Synthesis: These strategies allow for the creation of a diverse library of analogs from a common intermediate. For example, a modular approach has been used to synthesize 2,N3-disubstituted 4-quinazolinones by first performing a regioselective N-alkylation, followed by C2-amination to introduce molecular diversity. rsc.org
Interactive Table: Selected Synthetic Methods for Quinazolinone Analogs
| Starting Material(s) | Key Reagents/Conditions | Method Type | Reference |
|---|---|---|---|
| Anthranilic acid, Butyryl chloride | Acetic anhydride, Aniline (B41778) | Multi-step synthesis via benzoxazinone (B8607429) | nih.gov |
| Isatoic anhydride, Amine, Aldehyde | Graphene Oxide, Water/Ethanol | Catalyst-mediated one-pot reaction | rsc.org |
| 2-Aminobenzonitrile (B23959), Secondary amides | Trimethylsilyl polyphosphate (PPSE) | Dehydrative cyclization | organic-chemistry.org |
Applications in Materials Science
While the primary focus of research on this compound has been pharmacological, its derivatives also possess interesting photophysical properties that make them candidates for applications in materials science. Specifically, 2,3-dihydroquinazolin-4(1H)-one (DHQ) derivatives have been studied for their fluorescence. furman.edu
These compounds exhibit solvent-dependent absorption and emission spectra, with both maxima shifting to longer wavelengths (a red-shift) in more polar solvents. This indicates that the molecule's dipole moment is larger in the excited state than in the ground state. A key feature of these derivatives is their large Stokes shift (the difference between the absorption and emission maxima), which also increases with solvent polarity. Large Stokes shifts are highly desirable for fluorescent probes and tags as they minimize self-quenching and simplify the detection of emitted light without interference from the excitation source. These properties suggest potential use as fluorescent tags for imaging or as components in organic light-emitting diodes (OLEDs) or organic semiconductors. furman.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
